6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide

Metal chelation Enzyme inhibition Quinoline scaffold

6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide (CAS 91918-89-7; synonym: 6-methyl-5H-[1,3]dioxolo[4,5-g]quinoline-8-thione; NSC-332382) is a heterocyclic organosulfur compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol. The compound features a 1,3-dioxolo[4,5-g]quinoline core bearing a methyl substituent at position 6 and a thione (C=S) / thiol (C–SH) tautomeric functionality at position This scaffold is structurally related to the quinolone antibiotic class (e.g., oxolinic acid, miloxacin) but is differentiated by the replacement of the 8-oxo group with an 8-thione moiety, which fundamentally alters its metal-coordination and reactivity profile.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 91918-89-7
Cat. No. B12691930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide
CAS91918-89-7
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCC1=CC(=S)C2=CC3=C(C=C2N1)OCO3
InChIInChI=1S/C11H9NO2S/c1-6-2-11(15)7-3-9-10(14-5-13-9)4-8(7)12-6/h2-4H,5H2,1H3,(H,12,15)
InChIKeyHZRZFQMPJGRYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide (CAS 91918-89-7): Chemical Identity, Regulatory Recognition, and Core Scaffold Position


6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide (CAS 91918-89-7; synonym: 6-methyl-5H-[1,3]dioxolo[4,5-g]quinoline-8-thione; NSC-332382) is a heterocyclic organosulfur compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol [1]. The compound features a 1,3-dioxolo[4,5-g]quinoline core bearing a methyl substituent at position 6 and a thione (C=S) / thiol (C–SH) tautomeric functionality at position 8. This scaffold is structurally related to the quinolone antibiotic class (e.g., oxolinic acid, miloxacin) but is differentiated by the replacement of the 8-oxo group with an 8-thione moiety, which fundamentally alters its metal-coordination and reactivity profile [2]. The substance is registered in the FDA Global Substance Registration System (GSRS) under UNII AK4VC2XJK7, indicating its recognition in regulatory chemical inventories and its relevance as a defined chemical entity for research and procurement workflows [1].

Why Generic Substitution Fails for 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide: Structural Determinants of Differential Activity


The 1,3-dioxolo[4,5-g]quinoline scaffold accommodates multiple pharmacophoric substitution patterns that produce divergent biological outcomes, making indiscriminate interchange among in-class compounds scientifically unsound. At position 8, the thione/thiol group of this compound confers metal-chelating capacity and nucleophilic reactivity that are absent in the 8-oxo congeners such as oxolinic acid and miloxacin, which rely on a carboxylic acid at position 7 for DNA gyrase inhibition [1]. At position 6, the nature of the substituent critically modulates target engagement: the 6-methyl analog (this compound) cannot be assumed to recapitulate the tubulin polymerization inhibitory activity reported for the 6-(2-fluorophenyl) analog (NSC 700269; IC₅₀ 24,000 nM against tubulin) [2]. Furthermore, within the broader class of quinoline-8-thiol derivatives, even minor structural modifications produce substantial potency shifts—the parent quinoline-8-thiol (8TQ) inhibits the proteasome subunit Rpn11 with an IC₅₀ of approximately 2.4 µM, while its elaborated derivative capzimin achieves a >7-fold improvement to IC₅₀ 0.34 µM . These steep structure-activity relationships underscore that procurement decisions cannot rely on assumed class-level equivalence and must be guided by compound-specific evidence.

Quantitative Differentiation Evidence for 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide: Comparator-Based Selection Rationale


8-Thione vs. 8-Oxo Substitution: Divergent Metal-Coordination and Target Engagement Profiles

The 8-thione/thiol functionality of 6-methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide provides a soft sulfur donor atom for metal coordination, a property absent in the 8-oxo quinolone antibiotics (oxolinic acid, miloxacin) that dominate the dioxolo[4,5-g]quinoline chemical space. In the broader quinoline-8-thiol class, this sulfur center has been shown to chelate the catalytic zinc ion in the JAMM domain of the proteasome subunit Rpn11. The parent compound 8TQ (quinoline-8-thiol) inhibits Rpn11 with an IC₅₀ of approximately 2.4 µM, and structural elaboration to capzimin improves potency to IC₅₀ 0.34 µM with >5-fold selectivity for Rpn11 over related JAMM proteases and >2 logs selectivity over metalloenzymes such as HDAC6, MMP2, MMP12, and carbonic anhydrase II . This metal-directed mechanism is mechanistically inaccessible to the 8-oxo quinolones, which instead target bacterial DNA gyrase through a carboxylic acid pharmacophore at position 7 [1]. For users evaluating this compound as a metal-chelating scaffold or enzyme inhibitor precursor, the 8-thione group represents a qualitatively distinct pharmacological starting point that cannot be replicated by 8-oxo congeners.

Metal chelation Enzyme inhibition Quinoline scaffold

Position-6 Substituent Effect: 6-Methyl vs. 6-(2-Fluorophenyl) Impact on Tubulin Polymerization Inhibition

A direct structural analog of the target compound—6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinoline-8-thione (NSC 700269; CHEMBL126873)—has been tested for inhibition of tubulin polymerization and exhibits an IC₅₀ of 24,000 nM (24 µM) against pig tubulin alpha-1A chain [1]. This analog differs from the target compound solely in the substituent at position 6: a 2-fluorophenyl group replaces the methyl group. The significantly larger and more lipophilic 2-fluorophenyl substituent is expected to alter both the binding pose within the colchicine site of tubulin and the overall physicochemical profile. Notably, the corresponding 8-one analog of this fluorophenyl compound, CHM-1 (6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one; NSC 656158), has been characterized as a potent antitumor agent that induces apoptosis and inhibits tubulin polymerization both in vitro and in vivo, confirming the relevance of the 6-aryl substitution pattern for tubulin-targeted activity [2]. The target compound's 6-methyl substituent, being smaller and lacking the aromatic ring system, would be predicted to exhibit reduced tubulin binding affinity, making it a useful negative control or selectivity probe in tubulin-focused screening campaigns where the 6-aryl analogs serve as positive controls.

Tubulin polymerization Anticancer Structure-activity relationship

Antibacterial Activity of 1,3-Dioxolo[4,5-g]quinoline Derivatives: Gram-Positive Selectivity Profile

The foundational study by Pellerano and Savini (1984) evaluated a series of 1,3-dioxolo[4,5-g]quinoline derivatives—the same core scaffold as the target compound—for in vitro antibacterial and antitumor activity [1]. The compounds exhibited appreciable activity against gram-positive bacteria, while showing no significant activity against P388 lymphocytic leukemia cells. This gram-positive selectivity contrasts with the established quinolone antibiotics bearing the same dioxolo[4,5-g]quinoline core but with an 8-oxo substitution (oxolinic acid, miloxacin), which are predominantly active against gram-negative Enterobacteriaceae [2]. In separate studies on the related dithioloquinolinethione class, compounds demonstrated MIC values ranging from 0.045 to 12.9 mM × 10⁻² against eight gram-positive and gram-negative bacterial species, with activity surpassing that of ampicillin and, for most compounds, streptomycin [3]. While compound-specific MIC data for 6-methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide have not been published in accessible literature, the scaffold-level evidence supports a gram-positive-biased antibacterial profile that differentiates this thione-bearing compound from the gram-negative-focused 8-oxo quinolones.

Antibacterial Gram-positive MIC

Physicochemical Differentiation: LogP, Topological PSA, and Thione Tautomer Stability

The target compound possesses computed physicochemical properties that distinguish it from key analogs within the dioxolo[4,5-g]quinoline space. Its LogP of 2.56 and topological polar surface area (TPSA) of 70.15 Ų place it in a moderately lipophilic range suitable for membrane permeation while retaining sufficient polarity for aqueous solubility. By comparison, the 8-oxo quinolone antibiotics bearing a 7-carboxylic acid group (e.g., miloxacin: MW 263.20, contains a carboxylic acid moiety) have higher polarity and exist as zwitterions at physiological pH, which influences their tissue distribution and oral bioavailability . The thione tautomer (C=S) of the target compound is expected to predominate over the thiol form (C–SH) based on the aromatic stabilization of the quinoline ring system; this tautomeric preference affects both the compound's reactivity toward electrophiles and its hydrogen-bonding capacity. The density of 1.44 g/cm³ and boiling point of 328.3°C at 760 mmHg provide practical handling parameters relevant to formulation and storage considerations. These physicochemical attributes collectively support the compound's utility as a moderately lipophilic, non-zwitterionic scaffold for medicinal chemistry elaboration, in contrast to the more polar, carboxylate-bearing quinolone antibiotics.

Physicochemical properties Drug-likeness Tautomerism

Optimal Research and Procurement Application Scenarios for 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide


Medicinal Chemistry: Lead-like Scaffold for Metalloenzyme Inhibitor Development

The 8-thione group provides a soft sulfur donor atom suitable for coordinating catalytic metal ions in metalloenzymes, as demonstrated by the quinoline-8-thiol class (e.g., 8TQ and capzimin inhibiting the zinc-dependent JAMM protease Rpn11 with IC₅₀ values of 2.4 µM and 0.34 µM, respectively) . The target compound's 6-methyl substitution offers a compact, synthetically accessible starting point for structure-activity relationship (SAR) exploration, with the potential to elaborate toward more potent analogs through systematic substitution at positions 6, 7, or the dioxolo ring. Procure this compound when initiating a hit-to-lead program targeting zinc-dependent or iron-dependent enzymes where the quinoline-8-thiol pharmacophore has demonstrated target engagement.

Antibacterial Screening: Gram-Positive-Selective Probe Compound

Based on the Pellerano and Savini (1984) study, 1,3-dioxolo[4,5-g]quinoline derivatives exhibit appreciable in vitro activity against gram-positive bacteria [1]. The target compound represents a structurally defined member of this class and can serve as a probe for gram-positive antibacterial screening, particularly against Staphylococcus and Micrococcus species. Its thione functionality differentiates it mechanistically from the 8-oxo quinolone antibiotics, which primarily inhibit DNA gyrase in gram-negative bacteria. Use this compound as a tool to validate whether the dioxolo[4,5-g]quinoline-8-thione chemotype offers activity against methicillin-resistant Staphylococcus aureus (MRSA) or other drug-resistant gram-positive pathogens where novel mechanisms are needed.

Chemical Biology: Negative Control for Tubulin-Targeted 6-Aryl Dioxoloquinoline Series

The 6-(2-fluorophenyl) analog (NSC 700269) has a defined tubulin polymerization IC₅₀ of 24,000 nM, and the corresponding 8-one analog CHM-1 is a potent antitumor agent acting through tubulin inhibition [2]. The target compound, bearing a 6-methyl group rather than a 6-aryl substituent, is structurally predicted to show reduced tubulin binding. This makes it valuable as a structurally matched negative control compound in tubulin polymerization assays and cellular phenotypic screens, enabling researchers to attribute observed activity specifically to the 6-aryl pharmacophore rather than to the dioxoloquinoline-thione scaffold itself.

Synthetic Chemistry: Key Intermediate for Diversification at Position 8

The 8-thione/thiol functionality is a versatile synthetic handle that can undergo S-alkylation, oxidation to disulfides, or conversion to thioether derivatives. The related compound 8-chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline (CAS 50593-65-2) has been employed as a reagent for preparing 4-quinolylazide derivatives with antitumor and antimicrobial properties . The target compound's thione group offers complementary reactivity to the chloro analog, enabling nucleophilic substitution pathways that are not accessible with the 8-chloro precursor. Procure this compound when a sulfur-based diversification strategy is required at position 8 of the dioxoloquinoline scaffold.

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